molecular formula C16H22F3N3O2 B112205 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine CAS No. 193902-87-3

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Cat. No. B112205
M. Wt: 345.36 g/mol
InChI Key: PYQPVPBYELLURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, also known as 4-(4-AMINO-2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a chemical compound with the molecular formula C16H22F3N3O2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 4-amino-2-trifluoromethylphenyl group . The molecular weight of this compound is 345.36 g/mol .


Physical And Chemical Properties Analysis

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine has a molecular weight of 345.36 g/mol . Its density is 1.252±0.06 g/cm3 at 20 ºC 760 Torr, and its boiling point is predicted to be 446.5±45.0 °C .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Sacalis et al. (2019) described the synthesis of novel dendritic G-2 melamines, using Boc-PD-NH2, a compound related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, as a key building block. These melamines self-assembled in the solid state as large spherical nano-aggregates, demonstrating potential for unique structural applications (Sacalis et al., 2019).
  • Development of Antimicrobial Agents :

    • Patel et al. (2012) synthesized a series of compounds including 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. These compounds showed significant antimicrobial activity against various bacteria and fungi, indicating their potential as antibacterial agents (Patel et al., 2012).
  • Inhibitory Activities in Biochemical Assays :

    • Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, displaying potent inhibitory activities in enzyme-assay and cell-based assays. This research indicates the compound's relevance in biochemical pathways (Chonan et al., 2011).
  • Solid Phase Synthesis Techniques :

    • Gonzalez-Gomez et al. (2002) explored a solid phase synthesis method for 2-oxo-1,4-piperazines, utilizing α-N-Boc-amino aldehydes, closely related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. This method is significant for producing trisubstituted 2-oxo-1,4-piperazines, useful in various pharmaceutical and chemical applications (Gonzalez-Gomez et al., 2002).
  • Pharmaceutical Intermediates Synthesis :

    • Magano et al. (2008) reported a practical and scalable synthesis method for 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride using a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. This methodology, involving compounds related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, is significant for the efficient production of pharmaceutical intermediates (Magano et al., 2008).

properties

IUPAC Name

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQPVPBYELLURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592465
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

CAS RN

193902-87-3
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193902-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product of Example 44A (1 g, 2.7 mmol) in methanol (30 mL) was added Raney Nickel (100 mg) and the mixture stirred under nitrogen for 16 hours. The catalyst was filtered off and the solvent concentrated to give the title compound which was used in the next reaction without further purification. MS: 346 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.